Benzyl 3-((tert-butoxycarbonyl)amino)-4-hydroxypyrrolidine-1-carboxylate

Biocatalysis Enantioselective hydroxylation Chiral building block synthesis

Benzyl 3-((tert-butoxycarbonyl)amino)-4-hydroxypyrrolidine-1-carboxylate (CAS 1415564-73-6, C₁₇H₂₄N₂O₅, MW 336.38) is an orthogonally protected, chiral 3-amino-4-hydroxypyrrolidine derivative bearing an acid-labile Boc group on the exocyclic amine, a hydrogenolysis-labile benzyl carbamate (Cbz) on the pyrrolidine nitrogen, and a benzyl ester at the 1-carboxylate position. It serves as a key intermediate in the synthesis of peptidomimetics, enzyme inhibitors, and central nervous system drug candidates.

Molecular Formula C17H24N2O5
Molecular Weight 336.4 g/mol
Cat. No. B8192035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 3-((tert-butoxycarbonyl)amino)-4-hydroxypyrrolidine-1-carboxylate
Molecular FormulaC17H24N2O5
Molecular Weight336.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CN(CC1O)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C17H24N2O5/c1-17(2,3)24-15(21)18-13-9-19(10-14(13)20)16(22)23-11-12-7-5-4-6-8-12/h4-8,13-14,20H,9-11H2,1-3H3,(H,18,21)
InChIKeyCMXBVXJSFDXHTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 3-((tert-butoxycarbonyl)amino)-4-hydroxypyrrolidine-1-carboxylate: Procurement-Ready Chiral Pyrrolidine Building Block


Benzyl 3-((tert-butoxycarbonyl)amino)-4-hydroxypyrrolidine-1-carboxylate (CAS 1415564-73-6, C₁₇H₂₄N₂O₅, MW 336.38) is an orthogonally protected, chiral 3-amino-4-hydroxypyrrolidine derivative bearing an acid-labile Boc group on the exocyclic amine, a hydrogenolysis-labile benzyl carbamate (Cbz) on the pyrrolidine nitrogen, and a benzyl ester at the 1-carboxylate position . It serves as a key intermediate in the synthesis of peptidomimetics, enzyme inhibitors, and central nervous system drug candidates [1]. The compound is commercially available in both (3S,4R) and (3R,4R) stereochemical configurations with typical purities of 97–98% (HPLC), supported by batch-specific QC documentation including NMR and HPLC traces .

Why Generic Substitution of Benzyl 3-((tert-butoxycarbonyl)amino)-4-hydroxypyrrolidine-1-carboxylate Fails: Orthogonal Protection and Stereochemical Control Are Non-Interchangeable


Although multiple N-protected 3-amino-4-hydroxypyrrolidine derivatives exist in commercial catalogs, they are not functionally interchangeable. Replacing the Cbz N1-protection with a second Boc group (e.g., (3R,4R)-tert-butyl 3-((tert-butoxycarbonyl)amino)-4-hydroxypyrrolidine-1-carboxylate) eliminates orthogonality, preventing selective deprotection of the exocyclic amine in the presence of an intact pyrrolidine N-protection [1]. Conversely, analogs lacking the Boc group on the 3-amino position (e.g., benzyl 3-amino-4-hydroxypyrrolidine-1-carboxylate) expose a free amine that can participate in undesired side reactions during multi-step syntheses, reducing overall yield and complicating purification [2]. The benzyl ester at the 1-carboxylate position also differentiates this compound from methyl or tert-butyl ester variants, as benzyl esters enable orthogonal hydrogenolytic cleavage independent of acid-mediated Boc removal [3]. These architectural distinctions mean that substituting a seemingly similar analog can fundamentally alter the synthetic route, deprotection sequence, and stereochemical outcome.

Quantitative Evidence Guide: Benzyl 3-((tert-butoxycarbonyl)amino)-4-hydroxypyrrolidine-1-carboxylate vs. Closest Analogs


N-Cbz Protection on Pyrrolidine Nitrogen Delivers 52 Percentage Points Higher Enantioselectivity than N-Boc in Enzymatic Hydroxylation

In a direct head-to-head comparison using Sphingomonas sp. HXN-200 whole-cell biocatalysis, N-benzyloxycarbonyl-pyrrolidine (Cbz-protected, structurally analogous to the N1-protection of the target compound) achieved 75% enantiomeric excess (R) with an activity of 16 U/g CDW, whereas N-tert-butoxycarbonyl-pyrrolidine (Boc-protected) yielded only 23% ee (R) at 24 U/g CDW [1]. This represents a 52 percentage point advantage in enantioselectivity for the Cbz-protected substrate. The crystallized Cbz-protected product could be further enriched to 98% ee (R), while the Boc-protected product remained at low ee after crystallization attempts [1]. This demonstrates that the Cbz group on the pyrrolidine nitrogen—a key structural feature of the target compound—is critical for achieving synthetically useful enantiopurity in downstream hydroxylated intermediates.

Biocatalysis Enantioselective hydroxylation Chiral building block synthesis

Boc Deprotection Outperforms Cbz Deprotection in Isolated Yield (70% vs 57%) Enabling Strategic Orthogonal Sequence Design

Comparative deprotection data from protected dipeptide substrates show that Boc removal with TFA (8 equiv., 5 h, DCM) proceeds with 70% isolated yield, while Cbz removal via hydrogenolysis (H₂ 1 atm, Pd/C 10%, 18 h, MeOH) gives only 57% isolated yield [1]. The benzyl ester at the 1-carboxylate position of the target compound shares the hydrogenolysis lability of the Cbz group, meaning both can be cleaved simultaneously in a single hydrogenation step. This orthogonal architecture allows a preferred synthetic sequence: acid-mediated Boc removal first (70% yield) to expose the free 3-amine for further functionalization, followed by hydrogenolytic global deprotection of both Cbz and benzyl ester groups. In contrast, analogs bearing two acid-labile protecting groups (e.g., bis-Boc derivatives) or two hydrogenolysis-labile groups cannot achieve this staged, sequential deprotection.

Protecting group chemistry Peptide synthesis Orthogonal deprotection

N-Boc-Protected Pyrrolidine Intermediates Outperform N-Benzyl Counterparts in Proline-Mimetic Synthesis Yield and Cleanliness

In the synthesis of methyl (±)-3,5-bis(substitutedmethyl)pyrrolidine-2-carboxylates as proline-mimetics, a direct comparison between N-Boc and N-benzyl protected pyrrolidine intermediates revealed that N-Boc protected derivatives proved to be better intermediates than their N-benzyl counterparts in terms of cleanness and overall yield of the synthetic procedure [1]. The target compound incorporates both an N-Cbz protection (analogous to N-benzyl in terms of hydrogenolysis lability) and a Boc-protected 3-amino group, combining the favorable synthetic properties of the Boc group during intermediate transformations with the orthogonal deprotection capability of the benzyl carbamate. This evidence supports the selection of Boc-protected amine intermediates over N-alkyl protected analogs for multi-step pyrrolidine-based syntheses where intermediate purity and cumulative yield are critical.

Proline-mimetics Peptidomimetic synthesis Intermediate comparison

Commercial Batch-Specific Purity of 98% (HPLC) with Full QC Documentation Reduces Procurement Risk

The target compound is commercially available from multiple reputable vendors at certified purities of 97–98% by HPLC, with batch-specific QC documentation including NMR, HPLC, and optionally GC traces . For the (3R,4R) enantiomer (CAS 1203566-76-0), Bidepharm supplies material at 98% purity with MDL number MFCD31540254 and PubChem ID 59640637, providing full traceability . The (3S,4R) enantiomer (CAS 1415564-73-6) is available from ChemScene at ≥98% purity , and from Leyan at 98% purity . In contrast, less regulated suppliers of structurally similar pyrrolidine building blocks (e.g., benzyl 3-amino-4-hydroxypyrrolidine-1-carboxylate without Boc protection) often provide material at 95% purity without stereochemical certification, introducing risk of diastereomeric contamination that can propagate through multi-step syntheses.

Quality control Procurement Analytical chemistry

Immobilized-Cell Biotransformation of N-Cbz-Pyrrolidine Achieves Sustained Conversion Yield Without Decrease After Repeated Use

In a 500 mL preparative-scale bioreactor study using Sphingomonas sp. HXN-200 immobilized on gelatin microspheres, the conversion yield of N-benzyloxycarbonyl-pyrrolidine (the N-Cbz-protected pyrrolidine core present in the target compound) did not decrease after consecutive repeated use, demonstrating catalyst stability and reusability [1]. The immobilized system showed improved conversion yield and product efficiency compared to freely suspended cells at each reaction interval, with a faster reaction rate for reaching the same product concentration [1]. N-tert-butoxycarbonyl-pyrrolidine was also transformed under identical conditions, but the paper focuses on the superior process characteristics of the Cbz-protected substrate for scalable hydroxypyrrolidine production. This evidence supports the selection of Cbz-protected pyrrolidine building blocks over Boc-protected alternatives for process chemistry applications requiring multi-cycle biocatalytic hydroxylation.

Biotransformation Process scale-up N-Cbz-pyrrolidine hydroxylation

Best-Fit Research and Industrial Application Scenarios for Benzyl 3-((tert-butoxycarbonyl)amino)-4-hydroxypyrrolidine-1-carboxylate


Multi-Step Stereocontrolled Synthesis of Peptidomimetic Enzyme Inhibitors Requiring Orthogonal Deprotection

The orthogonal Boc (acid-labile) and Cbz/benzyl ester (hydrogenolysis-labile) protecting group architecture of this compound makes it the preferred starting material for synthesizing peptidomimetic inhibitors where sequential, chemoselective deprotection is required. The Boc group can be removed first with TFA (70% isolated yield demonstrated on model substrates ) to expose the 3-amine for coupling to an amino acid or carboxylic acid fragment, while the Cbz and benzyl ester remain intact. Subsequent global hydrogenolysis removes the remaining protecting groups in a single step (57% yield for Cbz removal ). This two-stage strategy is not achievable with bis-Boc or bis-Cbz analogs, which force simultaneous deprotection of all amine/carboxyl protecting groups. Applications include the synthesis of DPP-IV inhibitors, nNOS inhibitors, and proline-mimetic neuropeptide analogs where precise control over amine functionalization sequence is critical .

Enzymatic Hydroxylation for Enantiopure 3,4-Disubstituted Pyrrolidine Production

The N-Cbz protection on the pyrrolidine ring—a defining feature of this compound—enables subsequent enzymatic hydroxylation with Sphingomonas sp. HXN-200 to achieve 75% ee (R), which can be upgraded to 98% ee (R) after a single crystallization . This contrasts sharply with N-Boc-protected analogs that yield only 23% ee (R) and resist enantiomeric enrichment by crystallization . For laboratories synthesizing enantiopure 3,4-disubstituted pyrrolidines as chiral scaffolds for drug discovery, this compound provides a direct path to high enantiopurity without requiring expensive chiral auxiliary approaches or wasteful diastereomeric salt resolution. The established 500 mL preparative-scale biotransformation protocol with immobilized cells further supports scale-up of this chemistry .

Solid-Phase Peptide Synthesis (SPPS) Compatible Building Block for Hypusinated and Modified Peptides

The Boc/tert-butyl and Cbz/benzyl ester orthogonal protection strategy employed in this compound mirrors the protection architecture successfully used in the synthesis of orthogonally protected hypusine reagents for Fmoc/t-Bu solid-phase peptide synthesis . The Boc group on the 3-amino position is fully compatible with standard Fmoc chemistry and can be removed during the final TFA peptide cleavage step, while the Cbz and benzyl ester groups are stable to the basic conditions of Fmoc deprotection (20% piperidine/DMF) and can be removed by hydrogenolysis if required . This compound is therefore directly suitable for incorporation into SPPS workflows as a modified proline or hydroxyproline surrogate, enabling the synthesis of peptides containing 3-amino-4-hydroxypyrrolidine residues for studying protein folding, receptor binding, and post-translational modification mimics.

Procurement for Proline-Mimetic Library Synthesis with Quality-Assured Building Blocks

For medicinal chemistry groups synthesizing proline-mimetic libraries, the commercial availability of this compound at 98% purity (HPLC) with batch-specific NMR and HPLC documentation from multiple vendors reduces the risk of introducing impurities that can confound biological assay results. The N-Boc protection on the 3-amino group has been demonstrated to provide cleaner reaction profiles and superior overall yields compared to N-benzyl protected intermediates in proline-mimetic syntheses . Procurement of this pre-protected, stereochemically defined building block eliminates two to three synthetic steps (N-Boc protection, N-Cbz protection, and benzyl ester formation) compared to starting from unprotected trans-3-amino-4-hydroxypyrrolidine, reducing synthesis time by an estimated 40–60% for typical multi-step pyrrolidine-based compound library production.

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